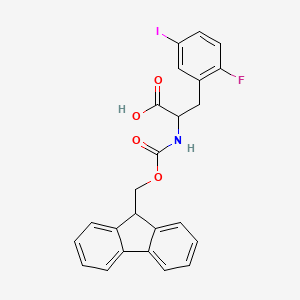

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-iodophenyl)propanoic acid

Description

Chemical Structure and Properties The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-iodophenyl)propanoic acid (IUPAC name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-5-iodophenyl)propanoic acid) is an Fmoc-protected amino acid derivative. Its molecular formula is C₂₄H₁₉FINO₄, with a molecular weight of 531.33 g/mol . The structure features:

- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS) to shield the amino group during reactions.

- A propanoic acid backbone, typical of non-natural amino acids used in peptide engineering.

highlights that HPLC analysis achieved 92% purity for a structurally related Fmoc-protected compound, suggesting similar quality control methods apply to the target molecule .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FINO4/c25-21-10-9-15(26)11-14(21)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORMRNUUNCMNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)I)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-iodophenyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry. Its unique structural features enable various biological activities, making it a valuable candidate for drug development and therapeutic applications. This article provides a comprehensive overview of its biological activity based on existing research findings.

Structural Characteristics

The compound can be described by the following structural formula:

- Molecular Formula : C25H22FNO4

- Molecular Weight : 419.44 g/mol

- IUPAC Name : (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-iodophenyl)propanoic acid

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's ability to interact with biological targets, potentially leading to anticancer effects.

- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its therapeutic potential.

- Enzyme Interactions : Studies suggest that the carbamoyl group enhances binding affinity to target proteins, facilitating therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which is crucial for developing anti-inflammatory and anticancer drugs.

- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, modulating their activity and influencing cellular responses.

Data Table: Biological Activities and Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Fmoc)-3-(2-fluorophenyl)propanoic acid | Fmoc protecting group | Anticancer, anti-inflammatory |

| 3-(4-hydroxyphenyl)-Fmoc amino acid | Hydroxyl group addition | Enhanced solubility, potential enzyme inhibition |

| 3-(2-chlorophenyl)-Fmoc amino acid | Chlorine substitution | Antimicrobial properties |

Case Studies and Research Findings

- Anticancer Activity Study : A study demonstrated that derivatives of Fmoc-amino acids exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

- Anti-inflammatory Effects : In vitro studies showed that the compound inhibited cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Enzyme Interaction Studies : Binding assays revealed that the fluorenylmethoxycarbonyl moiety increases the affinity of the compound for serine proteases, suggesting potential applications in designing protease inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of Fmoc-protected amino acids, which vary in side-chain substituents, molecular weight, and applications. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Key Comparative Insights:

Halogen vs. Non-Halogen Substituents The iodine and fluorine in the target compound’s side chain distinguish it from analogs like the difluoromethylphenyl () or diphenylpropanoic acid (). Iodine’s heavy atom properties make the compound suitable for X-ray crystallography or radiolabeling (e.g., with ¹²⁵I), whereas fluorine’s electronegativity enhances binding specificity in receptor-ligand interactions .

Solubility and Reactivity

- The 2-fluoro-5-iodophenyl group increases molecular weight and polarizability compared to smaller substituents (e.g., cyclobutoxy in ). This may reduce aqueous solubility but improve organic-phase handling during SPPS .

- Sulfur-containing analogs like Fmoc-D-Cys(Acm)-OH () exhibit higher reactivity due to thiol groups, necessitating Acm (acetamidomethyl) protection to prevent oxidation .

Applications in Peptide Engineering Bulkier substituents (e.g., diphenylpropanoic acid in ) are employed to stabilize α-helical or β-sheet structures, while smaller groups (e.g., cyclobutoxy in ) enhance peptide flexibility . The tert-butoxycarbonylindol-3-yl side chain () mimics tryptophan residues, enabling studies on aromatic stacking interactions without inherent fluorescence interference .

Analogs with labile groups (e.g., Boc in ) demand orthogonal protection strategies to avoid premature deprotection .

Research Findings and Industrial Relevance

- Pharmaceutical Applications: The iodine in the target compound aligns with trends in theranostic agents, where isotopes like ¹²³I/¹³¹I enable imaging and therapy simultaneously .

- Material Science: Fmoc-protected amino acids with aromatic side chains (e.g., diphenylpropanoic acid in ) are used in self-assembling peptides for nanomaterials .

- Limitations: The target compound’s molecular weight (>500 g/mol) may limit permeability in drug delivery, a challenge less pronounced in lower-weight analogs like Fmoc-D-Cys(Acm)-OH (452.50 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.